1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Description
1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C45H33F6N3S and its molecular weight is 761.83. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Activation of Substrates
Thiourea derivatives, including the one , are notable for their use in organocatalysis. Their capability to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states through double hydrogen bonding is a critical feature. Schreiner's thiourea, a related compound, has been a significant player in the development of hydrogen-bond organocatalysts (Zhang, Bao, & Xing, 2014).
Antibacterial and Anti-MRSA Activity
Thiourea-containing compounds have shown potential in antibacterial applications. Specifically, certain derivatives demonstrate bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), with effectiveness comparable to established antibacterial agents like vancomycin (Dolan et al., 2016).
Applications in Chemical Synthesis
Thiourea derivatives have been applied in various chemical syntheses, such as the creation of trisubstituted methanes and other organic compounds. Their use in acid-catalyzed activations of carbonyl compounds is a notable application, providing simpler and more accessible alternatives to other catalysts (Gogoi, Basumatary, & Bez, 2022).
Pharmacological Activity
In pharmacology, thiourea derivatives have been investigated for their effects on the central nervous system (CNS). These compounds exhibit significant influences on behaviors like locomotor activity and body temperature regulation. Additionally, some derivatives have been evaluated for their anti-HIV-1 activity and cytotoxicity (Struga et al., 2007).
Corrosion Inhibition
In the field of materials science, thiourea derivatives have shown promise as corrosion inhibitors. Their efficacy in protecting metals like steel in corrosive environments, such as HCl solutions, has been demonstrated through electrochemical and surface morphological studies (Paul & Yadav, 2020).
properties
IUPAC Name |
1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F6N3S/c46-44(47,48)34-23-35(45(49,50)51)25-36(24-34)52-43(55)53-41(30-13-3-1-4-14-30)42(31-15-5-2-6-16-31)54-26-32-21-19-28-11-7-9-17-37(28)39(32)40-33(27-54)22-20-29-12-8-10-18-38(29)40/h1-25,41-42H,26-27H2,(H2,52,53,55)/t41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCLBXUKNGJGZ-COCZKOEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)NC(=S)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)NC(=S)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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